N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide is a unique compound within the chemical realm, presenting a fusion of various functional groups that bestow it with distinct properties and potential applications. This compound is characterized by its pyridazine core, linked via an ethyl chain to a benzamide moiety, featuring a cyclopropyl group and a methylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide can be accomplished through multi-step organic synthesis. The initial step often involves the formation of the pyridazine ring, which is achieved through the cyclization of appropriate precursors. Subsequent steps include the introduction of the cyclopropyl and methylthio groups under controlled conditions, followed by coupling with benzamide derivatives. Reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure parameters to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound demands scalable processes. Commonly, flow chemistry techniques are employed to optimize reaction efficiency and throughput. Automated synthesisers and continuous reactors play a pivotal role in maintaining consistent quality and enabling large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in a variety of chemical reactions, including:
Oxidation: The presence of the thioether moiety allows for selective oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamide or pyridazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Substitution: Various halogenated compounds and base catalysts are utilized to facilitate substitution reactions.
Major Products
The major products depend on the specific reaction:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyridazine ring.
Substitution: Derivatives with new functional groups, potentially enhancing the compound's reactivity or stability.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide finds significant applications in multiple domains:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, potentially serving as a lead compound in drug development.
Industry: Utilized in the creation of advanced materials or as a catalyst in specific industrial reactions.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can influence biochemical pathways, such as signaling cascades or metabolic processes, thereby modulating physiological responses.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide stands out due to its unique combination of functional groups, which can impart distinct reactivity and stability. Similar compounds include:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylsulfinyl)benzamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylsulfonyl)benzamide
N-(2-(3-cyclopropyl-6-hydroxy-1(6H)-yl)ethyl)-3-(methylthio)benzamide
So, there's your deep dive into the world of this compound. Not your average bedtime read, but fascinating nonetheless! What do you think?
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-14-4-2-3-13(11-14)17(22)18-9-10-20-16(21)8-7-15(19-20)12-5-6-12/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCRMBGQYFNITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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